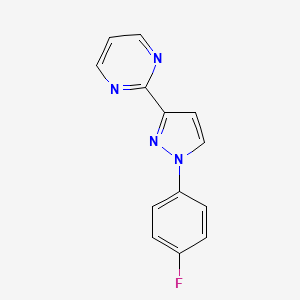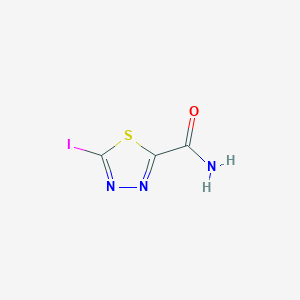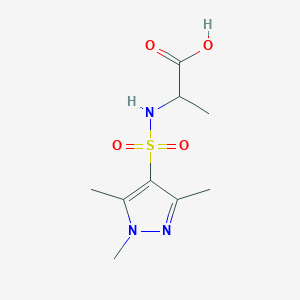
1-(2-Amino-4-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-nitrophenyl)ethanol is an organic compound characterized by the presence of an amino group and a nitro group attached to a benzene ring, along with an ethanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-nitrophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-4-aminophenol using a reducing agent such as sodium borohydride in the presence of ethanol. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-nitro-4-aminophenol. This process uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature conditions. The reaction is carried out in a solvent like ethanol or methanol to facilitate the dissolution of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation: The ethanol side chain can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like N-alkylated or N-acylated products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Alkyl halides or acyl chlorides, basic conditions.
Major Products Formed:
Reduction: 1-(2-Amino-4-aminophenyl)ethanol.
Oxidation: 1-(2-Amino-4-nitrophenyl)acetic acid.
Substitution: N-alkylated or N-acylated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-nitrophenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit the growth of microorganisms by interfering with their metabolic processes. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial effects.
Comparación Con Compuestos Similares
1-(2-Amino-4-nitrophenyl)ethanol can be compared with similar compounds such as:
2-Amino-4-nitrophenol: Lacks the ethanol side chain but shares similar functional groups.
4-Nitrophenylethanol: Contains a nitro group and an ethanol side chain but lacks the amino group.
2-Amino-4-nitrobenzoic acid: Contains a carboxylic acid group instead of an ethanol side chain.
Uniqueness: this compound is unique due to the presence of both an amino group and a nitro group on the benzene ring, along with an ethanol side chain
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
1-(2-amino-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-5,11H,9H2,1H3 |
Clave InChI |
NULVUFHLKHIMCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



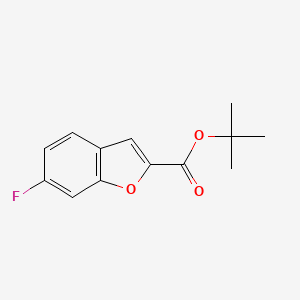
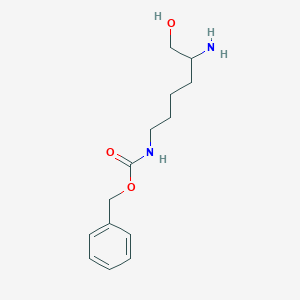
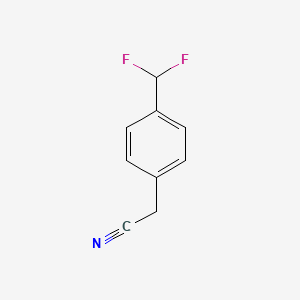
![7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine](/img/structure/B13658159.png)
![3-Bromo-4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13658161.png)
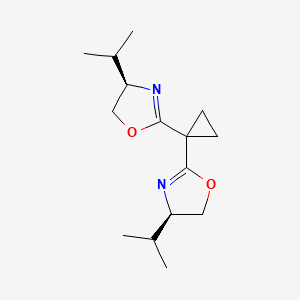
![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)

![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)
